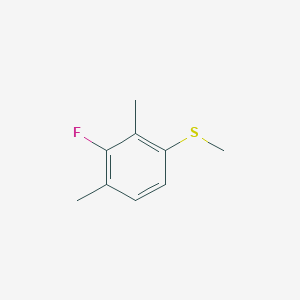

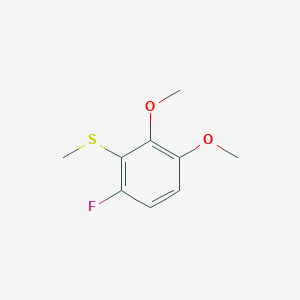

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

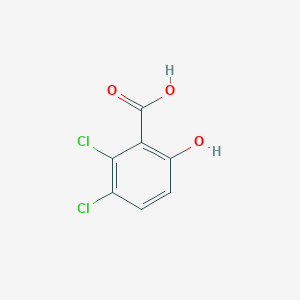

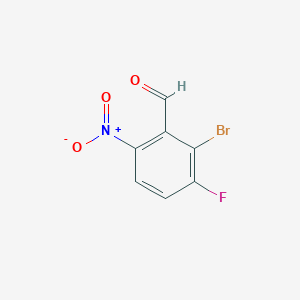

“(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1807116-99-9 . It has a molecular weight of 190.67 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

Application: This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules.

Details: The protodeboronation using a radical approach allows for the transformation of boronic esters into a broad range of functional groups. This method has been applied to the synthesis of natural products and pharmaceuticals, including the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Boronic Esters

Application: (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be a precursor in the synthesis of boronic esters, which are pivotal intermediates in various organic reactions, including Suzuki-Miyaura coupling .

Details: The stability of boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product, such as conjunctive cross-couplings and radical-polar crossover reactions .

Radical-Polar Crossover Reactions

Application: It serves as a building block in radical-polar crossover reactions, which are essential for creating C-C bonds in the synthesis of complex organic frameworks .

Details: These reactions are particularly useful in the development of new materials and drugs, providing a pathway to synthesize molecules with high complexity and diversity .

Development of Pharmaceuticals

Application: The compound’s unique structure makes it suitable for the development of pharmaceuticals, especially in the creation of novel therapeutic agents .

Details: Its reactivity with various functional groups allows for the exploration of new drug candidates with potential biological activity .

Material Science

Application: In material science, this compound can be used to modify the surface properties of materials, thereby affecting their interaction with other substances .

Details: This application is crucial in the development of advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Analytical Chemistry

Application: As an analytical reagent, (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be used in the detection and quantification of various chemical species .

Details: Its selective reactivity is exploited in chromatography and spectroscopy for the analysis of complex mixtures .

Agrochemical Research

Application: This compound may find applications in agrochemical research for the synthesis of new pesticides or herbicides .

Details: The introduction of the (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane moiety into agrochemicals could lead to products with improved efficacy and selectivity .

Environmental Chemistry

Application: It can be involved in studies related to environmental chemistry, particularly in the degradation of pollutants .

Details: The compound’s reactivity could be harnessed to break down harmful chemicals in the environment, contributing to cleaner and safer ecosystems .

Propiedades

IUPAC Name |

3-chloro-1-fluoro-4-methyl-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQRODYCWMPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.